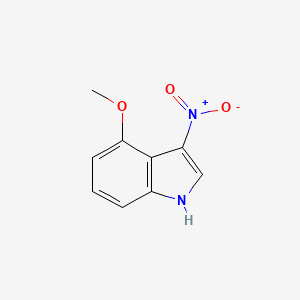

4-Methoxy-3-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-6-9(8)7(5-10-6)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVPABKRVPRADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581066 | |

| Record name | 4-Methoxy-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929045-60-3 | |

| Record name | 4-Methoxy-3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 3 Nitro 1h Indole

The principal pathway for the synthesis of 4-Methoxy-3-nitro-1H-indole involves the direct electrophilic nitration of 4-methoxy-1H-indole. The electron-donating nature of the methoxy (B1213986) group at position 4 enhances the electron density of the pyrrole (B145914) ring, thereby activating it towards electrophilic attack. This activation preferentially directs the incoming electrophile, the nitronium ion (NO₂⁺), to the C-3 position, which is the most nucleophilic carbon in the indole (B1671886) ring system.

Traditional methods for the nitration of indoles often employ harsh reagents like concentrated nitric acid, which can lead to over-reaction, low yields, and the formation of undesirable byproducts due to the acid-sensitivity of the indole nucleus. rsc.org Consequently, milder and more selective nitrating agents have been developed and are applicable to the synthesis of this compound.

One established method involves the use of acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640), at low temperatures. researchgate.net This reagent is a less aggressive electrophile than the nitronium ion generated in strongly acidic media, allowing for a more controlled reaction. For N-protected indoles, treatment with acetyl nitrate can afford the corresponding 3-nitroindoles in good to excellent yields. researchgate.netthieme-connect.com

Another significant advancement is the development of non-acidic and non-metallic nitration protocols. A notable example involves the in situ generation of trifluoroacetyl nitrate (CF₃COONO₂) from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride at low temperatures. rsc.orgnih.gov This reagent has been shown to be an effective electrophilic nitrating agent for a variety of indoles, providing the 3-nitro derivative with high regioselectivity. rsc.orgnih.gov This method is particularly advantageous as it avoids the use of strong acids and metal catalysts. rsc.org

The table below summarizes various nitration conditions reported for indole derivatives, which are instructive for the synthesis of this compound.

Table 1: Synthetic Methods for Nitration of Indole Derivatives

| Starting Material (Indole Derivative) | Reagents | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-protected indoles | Acetyl nitrate | Acetonitrile/DCM | Low Temperature | N-protected 3-nitroindoles | Good to Excellent | researchgate.net |

| tert-Butyl 1H-indole-1-carboxylate | Tetramethylammonium nitrate, Trifluoroacetic anhydride | Acetonitrile | 0-5 °C | tert-Butyl 3-nitro-1H-indole-1-carboxylate | 95% | nih.gov |

| Methoxy-N-benzenesulfonylindoles | Nitric acid on Silica (B1680970) gel | Dichloromethane | Room Temp. | Mononitro-methoxy-N-benzenesulfonylindoles | 50-90% | clockss.org |

Green Chemistry Principles Applied to 4 Methoxy 3 Nitro 1h Indole Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like 4-Methoxy-3-nitro-1H-indole is a growing area of focus, aiming to reduce environmental impact and enhance safety.

Traditional nitration reactions often conflict with green chemistry principles due to the use of hazardous reagents like concentrated nitric and sulfuric acids, which are corrosive and generate significant acidic waste. rsc.org The synthesis of 3-nitroindoles, in particular, has been challenging due to the potential for low yields and the environmental unfriendliness of using nitric acid. rsc.org

To address these issues, several greener synthetic routes have been explored:

Use of Solid-Supported Reagents: One approach involves using nitric acid adsorbed onto a solid support like silica (B1680970) gel. clockss.org This method allows for the mononitration of substituted indoles under mild conditions. The heterogeneous nature of the reagent simplifies work-up, as the silica gel can be removed by simple filtration, and it often leads to improved regioselectivity. clockss.org

Acid- and Metal-Free Nitration: A significant green advancement is the use of trifluoroacetyl nitrate (B79036) generated from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640). rsc.orgnih.gov This protocol is performed under non-acidic and non-metallic conditions, which aligns with green chemistry goals by avoiding corrosive acids and potentially toxic metal catalysts. rsc.org The reaction proceeds efficiently at low temperatures, further contributing to its green profile. nih.gov

Alternative Solvents and Catalysts: General green synthesis strategies for indole (B1671886) derivatives often involve replacing conventional volatile organic solvents with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids. openmedicinalchemistryjournal.comgoogle.com For instance, phase-transfer catalysts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been used in aqueous media for other indole modifications. openmedicinalchemistryjournal.com While not yet specifically documented for the nitration of 4-methoxyindole, these approaches represent a promising avenue for future green process development. Flow chemistry techniques are also being developed for the synthesis of indole derivatives, offering advantages such as improved safety, efficiency, and scalability of reactions, including reductive cyclizations of nitro compounds. researchgate.net

The table below highlights some green chemistry approaches applicable to indole synthesis.

Table 2: Green Chemistry Approaches in Indole Synthesis

| Green Principle | Method/Reagent | Advantages | Reference |

|---|---|---|---|

| Use of Heterogeneous Catalysts | Nitric acid on Silica gel | Mild conditions, easy work-up, improved regioselectivity | clockss.org |

| Avoidance of Harsh Acids/Metals | In situ Trifluoroacetyl nitrate | Non-acidic, metal-free, high yield, high regioselectivity | rsc.orgnih.gov |

| Use of Green Solvents | Water, Polyethylene Glycol (PEG), Ionic Liquids | Reduced toxicity and environmental impact, potential for catalyst recycling | openmedicinalchemistryjournal.comgoogle.com |

Chemical Reactivity and Transformation Studies of 4 Methoxy 3 Nitro 1h Indole

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring

The indole ring is inherently electron-rich, making it susceptible to electrophilic attack, primarily at the C3 position. However, the reactivity and regioselectivity of these reactions in 4-methoxy-3-nitro-1H-indole are significantly modulated by the electronic effects of both the methoxy (B1213986) and nitro substituents.

Influence of the Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH₃) at the C4 position is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. chim.it It exerts a strong positive mesomeric effect (+M) by donating its lone pair of electrons to the aromatic system, thereby increasing the electron density of the indole ring. This enhanced nucleophilicity makes the ring more reactive towards electrophiles compared to unsubstituted indole. chim.it

Directing Effects and Reactivity of the Nitro Group

Conversely, the nitro group (-NO₂) at the C3 position is a strong deactivating group. It exhibits a powerful negative inductive effect (-I) and a negative mesomeric effect (-M), withdrawing electron density from the aromatic ring. youtube.comvedantu.com This deactivation makes electrophilic aromatic substitution reactions on the indole nucleus significantly more difficult.

The nitro group strongly deactivates the ortho and para positions relative to itself. vedantu.comquora.com In the case of this compound, the nitro group at C3 deactivates the C2 and C4 positions of the pyrrole (B145914) ring. Its primary directing influence in electrophilic aromatic substitution on the benzene (B151609) ring is meta-directing. youtube.comvedantu.com Therefore, incoming electrophiles would be directed away from the positions most activated by the methoxy group (C5, C7) and toward the C6 position, which is meta to the C4-methoxy group and less deactivated by the C3-nitro group. The interplay between the activating methoxy group and the deactivating nitro group creates a complex reactivity profile where the outcome of substitution reactions depends on the specific reaction conditions and the nature of the electrophile.

Reduction and Oxidation Chemistry of the Nitro Functionality

The nitro group is a versatile functional group that can undergo a variety of reduction and oxidation reactions, providing a gateway to diverse molecular structures.

The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis, often leading to the corresponding anilines. wikipedia.org For this compound, the nitro group can be reduced to an amino group (4-methoxy-1H-indol-3-amine) using various reagents. commonorganicchemistry.com This transformation is significant as it converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the indole ring.

Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), and the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl, or Zn/AcOH). commonorganicchemistry.comscispace.comdavidpublisher.com The choice of reducing agent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. scispace.com For instance, milder reagents like tin(II) chloride (SnCl₂) can be employed to achieve this reduction in the presence of other sensitive groups. commonorganicchemistry.com

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂ / Pd/C | Standard | 4-methoxy-1H-indol-3-amine | Common and efficient method. commonorganicchemistry.com |

| Fe / AcOH | Acidic | 4-methoxy-1H-indol-3-amine | Mild method, tolerant of other groups. commonorganicchemistry.com |

| Zn / AcOH | Acidic | 4-methoxy-1H-indol-3-amine | Mild method for reducing nitro groups. commonorganicchemistry.com |

| SnCl₂ | Mild | 4-methoxy-1H-indol-3-amine | Useful for substrates with sensitive functionalities. commonorganicchemistry.com |

| Raney Nickel | Standard | 4-methoxy-1H-indol-3-amine | Effective for nitro group reduction. commonorganicchemistry.com |

This table presents common conditions for the reduction of nitro groups, which are applicable to this compound.

The oxidation of the indole ring itself, particularly at the electron-rich C3 position, is a known reaction. However, in this compound, the C3 position is blocked. Oxidation would likely target other positions on the indole nucleus or the substituent groups under more forcing conditions. Specific studies on the direct oxidation of this compound are not prevalent, but oxidation of related methoxy-phenols is known.

Derivatization and Functionalization Strategies

Further modification of the this compound scaffold can be achieved through functionalization at the indole nitrogen (N-functionalization) or at various carbon positions on the ring (C-functionalization).

N-Functionalization of the Indole Nitrogen

The nitrogen atom of the indole ring is a nucleophilic site and can be readily functionalized. N-alkylation or N-acylation can be achieved by treating the indole with an appropriate electrophile in the presence of a base. For instance, deprotonation of the N-H bond with a base like sodium hydride (NaH) followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an acyl chloride would yield the corresponding N-substituted indole. nih.gov This modification is often used to protect the indole nitrogen or to introduce specific groups that can modulate the molecule's biological activity or solubility.

| Reaction Type | Reagents | Product |

| N-Alkylation | 1. NaH, THF 2. RX (e.g., CH₃I, BnBr) | N-Alkyl-4-methoxy-3-nitro-1H-indole |

| N-Acylation | 1. NaH, THF 2. RCOCl | N-Acyl-4-methoxy-3-nitro-1H-indole |

This table outlines general strategies for the N-functionalization of indoles, applicable to the target compound.

C-Functionalization at Various Ring Positions

C-functionalization of the this compound ring presents a greater challenge due to the deactivating effect of the nitro group. However, modern cross-coupling reactions and directed C-H activation strategies offer potential pathways for introducing substituents at specific carbon atoms. nih.gov

Given the electronic biases of the substituents, electrophilic substitution, if forced, would likely occur at the C6 position. Alternatively, after reduction of the nitro group to an amine, the resulting 4-methoxy-1H-indol-3-amine would be highly activated towards further electrophilic substitution, with the C2 position becoming a likely site of reaction.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could be employed if a halo-substituted derivative of this compound were available. For example, direct C-H functionalization methodologies are increasingly being developed for indoles, which could potentially allow for the introduction of aryl or other groups at positions like C2, C5, C6, or C7, depending on the directing group and catalyst system used. nih.gov

| Position | Potential Strategy | Notes |

| C2 | Lithiation followed by electrophilic quench | Requires N-protection; reactivity influenced by substituents. |

| C5, C7 | Directed C-H activation or electrophilic substitution | Challenging due to the deactivating nitro group. |

| C6 | Electrophilic Aromatic Substitution | Most likely position for EAS due to directing effects. |

This table summarizes potential strategies for the C-functionalization of the this compound ring system.

Transformations Leading to Complex Indole Scaffolds

The strategic placement of the nitro group at the C3 position of the indole ring in this compound renders the C2-C3 double bond highly electrophilic. This feature is instrumental in its application as a building block for the synthesis of more intricate molecular architectures. Research has demonstrated its utility in constructing fused heterocyclic systems and complex carbazole (B46965) frameworks through various chemical transformations.

One significant transformation involves the use of 3-nitroindole derivatives in cycloaddition reactions. For instance, the Diels-Alder reaction between 3-nitro-1-(phenylsulfonyl)indole and 1-methoxy-3-(trimethylsiloxy)-1,3-butadiene (Danishefsky's diene) yields a novel and complex tetrahydro-1H-carbazol-2(3H)-one scaffold researchgate.net. This reaction highlights the capacity of the 3-nitroindole core to act as a dienophile, enabling the construction of polycyclic systems.

Furthermore, 3-nitroindoles serve as precursors for constructing other fused heterocyclic systems, such as pyrroloindoles. The Barton-Zard reaction, a powerful method for pyrrole synthesis, can be applied to 3-nitroindole derivatives. For example, tert-butyl 3-nitro-1H-indole-1-carboxylate can undergo this reaction to produce pyrrolo[3,4-b]indole (B14762832) structures in excellent yields nih.gov. This transformation demonstrates the versatility of the 3-nitro group as a synthetic handle for further annulation, leading to valuable and complex heterocyclic scaffolds nih.gov.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The high electrophilicity of the C2-C3 double bond in 3-nitroindoles is a key factor governing their reactivity, particularly in cycloaddition reactions.

Mechanistic investigations into the (4+2) cycloaddition process, such as the Diels-Alder reaction, have provided significant insights. Computational studies have shown that this transformation does not proceed via a concerted mechanism but rather through a stepwise pathway rsc.org.

The proposed mechanism involves two main steps:

Formation of a Zwitterionic Intermediate : The reaction initiates with the formation of a zwitterionic primary adduct between the 3-nitroindole and the diene rsc.org.

Cyclization : This intermediate then undergoes a rapid cyclization via a Michael addition to generate the final cycloadduct rsc.org.

A notable finding from these mechanistic studies is the very low energy barrier associated with the second step (the cyclization), which is significantly lower than the energy barrier for the initial formation of the zwitterionic adduct rsc.org. This suggests that once the intermediate is formed, it quickly collapses to the stable final product, making the initial step the rate-determining one. The crystal structure of the resulting Diels-Alder adduct, such as 4-Methoxy-4a-nitro-9-(phenylsulfonyl)-4,4a,9,9a-tetrahydro-1H-carbazol-2(3H)-one, has been confirmed, validating the outcome of this complex transformation researchgate.net.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 3 Nitro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of 4-Methoxy-3-nitro-1H-indole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides initial information on the number and environment of protons. For this compound, the spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the single proton on the pyrrole (B145914) ring (H2), and the methoxy (B1213986) group protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms.

To definitively assign these signals, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would reveal correlations between the aromatic protons H5, H6, and H7 on the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It shows correlations between protons and carbons that are two or three bonds away, providing a map of the complete carbon skeleton and the placement of non-protonated (quaternary) carbons and substituents.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | N-H | ~8.5-9.5 (br s) | - | H1 -> C2, C7a, C3a |

| 2 | C-H | ~8.0 (s) | ~128-130 | H2 -> C3, C3a, C1' |

| 3 | C-NO₂ | - | ~135-140 | - |

| 3a | C | - | ~125-128 | - |

| 4 | C-OCH₃ | - | ~150-155 | - |

| 5 | C-H | ~6.8 (d) | ~104-106 | H5 -> C4, C7, C3a |

| 6 | C-H | ~7.3 (t) | ~124-126 | H6 -> C4, C5, C7, C7a |

| 7 | C-H | ~7.4 (d) | ~115-117 | H7 -> C5, C7a |

| 7a | C | - | ~138-140 | - |

| 4-OCH₃ | CH₃ | ~4.0 (s) | ~55-56 | OCH₃ -> C4 |

For this compound, the primary challenge is confirming the regiochemistry—the precise positions of the methoxy and nitro groups. NMR data provides definitive proof. The HMBC experiment is crucial here: a clear correlation between the singlet signal of the methoxy protons (~4.0 ppm) and the carbon signal at the C4 position (~150-155 ppm) confirms the 4-methoxy substitution. The absence of a proton signal for the C3 position, coupled with the characteristic downfield shift of the C2 proton and the chemical shifts of the carbons in the pyrrole ring, confirms the presence of the electron-withdrawing nitro group at C3. The coupling patterns observed in the aromatic region in the ¹H spectrum (a triplet for H6 coupled to H5 and H7, and doublets for H5 and H7) are consistent with a 4-substituted benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. Key absorptions for this compound confirm the presence of its main functional groups. The N-H stretch of the indole ring typically appears as a sharp to medium band. The nitro group (NO₂) is identified by two strong characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The methoxy group is identified by its C-H stretching and C-O stretching vibrations. csic.es

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are often strong in Raman spectra. Studies on related nitroindoles show that vibrational frequencies can be precisely assigned with the aid of computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indole) | Stretching | 3300 - 3450 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3150 | Medium-Weak |

| C-H (Methoxy) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1580 - 1620 | Medium-Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1520 - 1560 | Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1370 | Strong |

| C-O (Methoxy) | Stretching | 1200 - 1275 (asym.) / 1020 - 1075 (sym.) | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions between molecular orbitals. The indole ring system is a natural chromophore. The presence of substituents significantly modifies its absorption spectrum.

The electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing nitro group (-NO₂) on the indole scaffold create a "push-pull" system. This extended conjugation typically leads to a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted indole. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the near-UV range (300-400 nm). escholarship.org Studies on other nitroindoles have shown that the position of the nitro group significantly impacts the absorption spectrum, with 4-nitroindole (B16737) derivatives often absorbing at longer wavelengths than other positional isomers. escholarship.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision (typically to four or more decimal places).

For a molecular formula of C₉H₈N₂O₃, the calculated monoisotopic mass is 192.0535 g/mol . HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 193.0608. Observing this value with an error of less than 5 parts per million (ppm) provides strong evidence for the assigned molecular formula. nih.govacs.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecular ion, providing structural clues. Common fragmentation pathways for this molecule would likely involve the loss of neutral fragments.

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺˙ | C₉H₈N₂O₃ | 192.0535 | Molecular Ion |

| [M+H]⁺ | C₉H₉N₂O₃ | 193.0608 | Protonated Molecular Ion |

| [M-NO₂]⁺ | C₉H₈NO | 146.0600 | Loss of nitro group |

| [M-OCH₃]⁺ | C₈H₅N₂O₂ | 161.0345 | Loss of methoxy radical |

| [M-CH₃]⁺ | C₈H₅N₂O₃ | 177.0295 | Loss of methyl radical from methoxy |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its molecular geometry. mdpi.com

An X-ray diffraction experiment would provide detailed information on:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the indole ring and its substituents.

Molecular Conformation: The planarity of the bicyclic indole system and the orientation of the methoxy and nitro groups relative to the ring can be determined.

Strategies to obtain crystals often involve slow evaporation from various solvent systems, such as ethyl acetate/hexane mixtures.

Computational and Theoretical Investigations of 4 Methoxy 3 Nitro 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of organic molecules. DFT methods are used to determine the ground-state electronic structure, which is fundamental to understanding the molecule's geometry, stability, and reactivity. Studies on related nitroindole compounds, such as 4-nitroindole (B16737) and 7-nitroindole, have successfully employed DFT methods like B3LYP with various basis sets (e.g., 6-31++G**, cc-pVTZ) to achieve reliable results. researchgate.net

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT, the bond lengths, bond angles, and dihedral angles of 4-Methoxy-3-nitro-1H-indole are systematically adjusted to find the structure with the minimum energy.

This optimization provides a precise model of the molecule's shape. For instance, calculations on similar molecules like 4-nitro-indole-3-carboxaldehyde have determined bond lengths and angles that are in good agreement with experimental X-ray diffraction data. researchgate.netnih.gov Following optimization, an electronic structure analysis can reveal the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating sites prone to electrophilic or nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for an Indole (B1671886) Ring (Based on DFT Calculations for Analogous Structures)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| N1-C2 Bond Length | 1.36 Å |

| C2-C3 Bond Length | 1.38 Å |

| C8-N1-C2 Bond Angle | 109.5° |

| N1-C2-C3 Bond Angle | 110.0° |

Note: The values in this table are illustrative and represent typical parameters for an indole nucleus calculated via DFT, not specific results for this compound.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ajchem-a.com

Calculations for this compound would determine the energies of these orbitals and their spatial distribution across the molecule.

HOMO: The location of the HOMO would indicate the most nucleophilic sites, which are predicted to be the most reactive towards electrophiles.

LUMO: The distribution of the LUMO would identify the most electrophilic centers, susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the energy gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comwuxiapptec.com A smaller gap generally implies higher reactivity. eurjchem.com

For substituted indoles, electrophilic attack typically occurs at the C3 position of the pyrrole (B145914) ring. bhu.ac.in However, the presence of the nitro group at C3 and the methoxy (B1213986) group at C4 significantly alters the electronic landscape. FMO analysis would precisely predict how these substituents modulate the reactivity of the entire indole scaffold. researchgate.net

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Parameter | Definition | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; distribution shows nucleophilic sites. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; distribution shows electrophilic sites. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data with high accuracy, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions for this compound would provide a set of chemical shifts that could be compared with experimental spectra to confirm assignments. DFT has also been used to understand how conformational changes, such as the rotation of a methoxy group, can influence NMR chemical shifts. nih.gov

Vibrational Frequencies: DFT calculations can compute the vibrational modes of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net A theoretical vibrational analysis for this compound would help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretches, N-O stretches of the nitro group, and ring vibrations. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for investigating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis, such as the nitration of 4-methoxy-1H-indole. DFT calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. eurjchem.com

By calculating the energy of the transition state, the activation energy (energy barrier) for the reaction can be determined. This allows for the prediction of reaction rates and the elucidation of why certain products are formed over others (regioselectivity). For example, modeling the electrophilic nitration of the indole ring would help explain the directing effects of the existing methoxy group and the reactivity of the pyrrole ring. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, like the C-O bond of the methoxy group in this compound, can exist in different spatial arrangements called conformations.

Conformational Analysis: Computational methods can be used to explore the potential energy surface associated with bond rotation. ufms.br By rotating the methoxy group's dihedral angle relative to the indole ring and calculating the energy at each step, a rotational energy profile can be constructed. scielo.org.mx This profile reveals the most stable conformations (energy minima) and the energy barriers to rotation between them.

Molecular Dynamics (MD) Simulations: While quantum calculations are excellent for static properties, MD simulations provide insights into the dynamic behavior of a molecule over time. In an MD simulation, the motion of atoms is calculated using classical mechanics. This can be used to study the conformational flexibility of this compound in a simulated environment, such as in a solvent like water or DMSO, providing a more realistic picture of its behavior in solution. researchgate.net

In Silico Interaction Studies with Biological Macromolecules (e.g., Receptor Binding Pockets, Enzyme Active Sites, DNA Intercalation)

Given that many indole derivatives exhibit biological activity, computational methods are widely used to predict and analyze their interactions with biological targets like proteins and DNA. nih.gov

Molecular Docking: This is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The process involves placing the ligand into the binding site of the receptor in many different orientations and conformations, and then scoring each "pose" to estimate the binding affinity. This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. jbcpm.commdpi.com For example, this compound could be docked into the active site of a relevant enzyme to predict its potential as an inhibitor.

DNA Intercalation: Some nitroaromatic compounds are known to interact with DNA. Computational studies, including docking and MD simulations, can be used to model the potential for this compound to intercalate between DNA base pairs. Research on other 5-nitroindole (B16589) derivatives has shown they can act as G-quadruplex binders, a specific type of DNA interaction. researchgate.netnih.gov

Molecular Dynamics Simulations of Complexes: Following a docking study, MD simulations can be performed on the ligand-receptor complex. These simulations assess the stability of the predicted binding pose over time and provide a more dynamic view of the intermolecular interactions, helping to refine the understanding of the binding mechanism. mdpi.com

Potential Applications As a Chemical Precursor and in Materials Science

Role as a Synthetic Intermediate for the Assembly of Complex Organic Molecules

The strategic placement of the methoxy (B1213986) and nitro groups makes 4-Methoxy-3-nitro-1H-indole a highly versatile synthetic intermediate. Indole (B1671886) derivatives are fundamental building blocks in organic synthesis, and the presence of activating or directing groups is crucial for constructing more intricate molecular architectures. chim.itrsc.org The methoxy group at the 4-position enhances the electron density of the benzene (B151609) portion of the indole ring, influencing its reactivity in electrophilic substitution reactions. chim.it This activation can be harnessed to introduce additional functionalities with regiochemical control.

Conversely, the nitro group at the 3-position is a powerful functional handle. Its strong electron-withdrawing nature deactivates the pyrrole (B145914) ring towards certain reactions while enabling others. More importantly, the nitro group can be readily transformed into a variety of other functional groups. The most common and synthetically valuable transformation is its reduction to an amino group (-NH2). This amine can then serve as a nucleophile or as a point for diazotization, opening up a vast landscape of subsequent chemical modifications. This pathway is critical in building the core structures of many biologically active compounds and complex natural products. rsc.org

The synthesis of complex indole alkaloids, for instance, often relies on the careful orchestration of reactions on a pre-functionalized indole core. rsc.org Starting from a molecule like this compound, a synthetic chemist can leverage the existing groups to build complexity step-by-step, making it an important precursor for molecules targeted for medicinal chemistry and drug discovery. researchgate.netevitachem.com

Table 1: Key Synthetic Transformations of Functional Groups in this compound

| Functional Group | Position | Type | Potential Transformations | Resulting Functional Group |

|---|---|---|---|---|

| Nitro (-NO₂) | 3 | Electron-Withdrawing | Reduction (e.g., with SnCl₂, H₂/Pd) | Amino (-NH₂) |

| Methoxy (-OCH₃) | 4 | Electron-Donating | Ether Cleavage (e.g., with BBr₃) | Hydroxyl (-OH) |

Utility in the Development of Novel Chemical Scaffolds and Methodologies

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be derivatized to bind to a wide range of biological targets. rsc.orgnih.gov this compound serves as a foundational block for developing novel scaffolds. By chemically modifying the nitro and methoxy groups, and by substituting at other positions on the indole ring, a library of new compounds can be generated. researchgate.netchim.it These new molecules can then be screened for various biological activities, from antimicrobial to anticancer properties. rsc.orgnih.gov

Furthermore, the reactivity of this compound can drive the development of new synthetic methodologies. For example, reductive cyclization of nitroarenes is a known strategy for indole synthesis itself. rsc.orgrsc.org The presence of both a nitro group and a reactive indole core in one molecule allows for the exploration of intramolecular reactions to form complex fused-ring systems, which are of great interest in pharmaceutical and materials science. chim.it The unique electronic nature of this compound can be exploited in transition-metal-catalyzed cross-coupling reactions, leading to new and efficient ways to form carbon-carbon and carbon-heteroatom bonds, thereby expanding the toolkit of synthetic organic chemistry. rsc.org

Exploration in Advanced Materials Science (e.g., Organic Electronics, Optoelectronic Devices, Chemo/Biosensors, Dyes)

The field of materials science is increasingly turning to organic molecules to create components for advanced electronic and optical devices. chemscene.comresearchgate.net The key to many of these applications lies in the electronic properties of the molecules, specifically their ability to absorb and emit light, and to transport charge.

Organic Electronics and Optoelectronic Devices : Conjugated organic molecules with large π-systems are central to organic electronics. ed.ac.uk The indole ring system is an electron-rich aromatic structure that can be incorporated into larger conjugated systems. The "push-pull" architecture, where an electron-donating group (like methoxy) and an electron-withdrawing group (like nitro) are attached to a conjugated system, is a classic design for creating materials with desirable optoelectronic properties. This arrangement can lower the band gap of the molecule, shifting its absorption and emission to longer wavelengths and enhancing intramolecular charge transfer (ICT), a crucial process in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.neted.ac.uk While this specific molecule may not be a final material, it is an ideal precursor for synthesizing larger, more complex molecules or polymers for these applications. chemscene.com

Dyes : The same push-pull electronic structure that makes a molecule interesting for optoelectronics also makes it a potential dye. rsc.org The intramolecular charge transfer from the methoxy group to the nitro group via the indole π-system can result in strong absorption of visible light, leading to intense color. By modifying the structure, the color can be tuned, making such compounds candidates for advanced functional dyes.

Chemo/Biosensors : A chemosensor is a molecule that signals the presence of a specific analyte, often through a change in color or fluorescence. scribd.comnih.gov Methoxy-activated indoles have been investigated for their potential in chemosensors. chim.it this compound could serve as the core chromophore or fluorophore in a sensor. The indole N-H, or a functional group introduced by modifying the nitro group, could act as a binding site for ions or other molecules. scribd.com Upon binding an analyte, the electronic environment of the push-pull system would be altered, leading to a detectable change in its optical properties. Hydrazone derivatives, which can be synthesized from amine precursors (obtainable from the nitro group), are widely used for the spectroscopic detection of metal ions. dergipark.org.tr

Table 2: Potential Material Science Applications

| Application Area | Relevant Molecular Property | Role of this compound |

|---|---|---|

| Organic Electronics | π-conjugated system, push-pull electronics | Precursor for semiconducting polymers or molecules ed.ac.uk |

| Optoelectronic Devices (OLEDs, OPVs) | Intramolecular Charge Transfer (ICT) | Building block for charge-transport or emissive materials chemscene.comresearchgate.net |

| Dyes | Strong light absorption in the visible spectrum | Core structure for functional dyes rsc.org |

Analytical Derivatization Strategies for Chemical Detection and Quantification

In analytical chemistry, derivatization is the process of chemically modifying a target analyte so that it can be more easily detected and measured, for instance by techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). science.govresearchgate.net This often involves attaching a tag to the analyte that makes it more volatile or allows it to be detected by methods like fluorescence. rsc.org

While not a derivatizing agent itself, this compound can be converted into one. As mentioned, the nitro group is readily reduced to an amine. The resulting 3-amino-4-methoxy-1H-indole would be a highly fluorescent molecule due to its electron-rich, conjugated system. This amine could be used as a fluorescent labeling agent. For example, it could be reacted with analytes containing isocyanate or carbonyl (aldehyde/ketone) groups to form fluorescent urea (B33335) or Schiff base derivatives, respectively. dergipark.org.trrsc.org These fluorescently-tagged analytes could then be detected with extremely high sensitivity using HPLC with a fluorescence detector. This strategy is valuable for quantifying trace amounts of harmful substances in environmental samples or biomarkers in biological fluids. dergipark.org.trrsc.org

Future Perspectives and Emerging Research Directions for 4 Methoxy 3 Nitro 1h Indole

Unexplored Reactivity Patterns and Discovery of Novel Chemical Transformations

The reactivity of 4-Methoxy-3-nitro-1H-indole is largely dictated by the electron-withdrawing nitro group, which renders the C2-C3 bond electrophilic, a reversal of the typical nucleophilic character of indoles. acs.orgresearchgate.net Future research will likely focus on leveraging this feature to discover novel chemical transformations.

Key areas for exploration include:

Asymmetric Catalysis: Developing enantioselective reactions is a major frontier. While organocatalyzed formal [4+2] cycloadditions have been successful with parent 3-nitroindoles to create chiral dihydrocarbazole scaffolds, applying these methods to the 4-methoxy substituted variant could yield novel, stereochemically complex molecules. europa.eusci-hub.se The methoxy (B1213986) group's electronic influence could offer unique stereocontrol opportunities.

C-H Functionalization: Direct functionalization of the indole's C-H bonds, particularly at the C2, C5, C6, and C7 positions, remains a significant opportunity. nih.govrsc.org Transition-metal catalyzed C-H activation could provide pathways to new derivatives without the need for pre-functionalized starting materials, streamlining synthetic routes. nih.gov

Novel Cycloadditions: The electron-deficient nature of the indole (B1671886) ring system in this compound makes it an ideal candidate for dearomatization reactions, such as [4+2] and [3+2] cycloadditions with electron-rich species. researchgate.netacs.orgacs.org Exploring new classes of dienes, dienophiles, and dipolarophiles could lead to the synthesis of unique fused and spirocyclic indole scaffolds. researchgate.netacs.org

Metalla- and Photoredox Catalysis: The use of modern catalytic systems offers significant potential. Metallaphotoredox catalysis could enable novel C-H functionalizations under mild conditions. rsc.org Similarly, exploring photocatalyzed reactions could unlock new reactivity patterns, such as the generation of radical intermediates for unique bond formations. researchgate.net

A recent study highlighted that while various substituted 3-nitroindoles react smoothly in tandem reactions, the 5-methoxy-3-nitroindole derivative failed to yield the desired product, suggesting that the position and electronic nature of substituents like the methoxy group are critical and require specific optimization. acs.org This underscores the need for dedicated studies on the 4-methoxy isomer to map its unique reactivity.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more efficient, safer, and automated processes. numberanalytics.com Integrating the synthesis and derivatization of this compound into these modern platforms is a crucial future direction.

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat transfer, improved scalability, and reduced reaction times. mdpi.comnih.gov The synthesis of indole derivatives, including reductive cyclizations of nitro compounds, has been successfully adapted to flow systems like the H-Cube. mdpi.comresearchgate.net

Future applications for this compound in flow chemistry could include:

High-Throughput Reaction Screening: Rapidly screening various catalysts, solvents, and reaction conditions to discover novel transformations (as outlined in section 7.1).

Safer Nitration: The nitration of indoles can be hazardous in batch processes. A flow setup would allow for better temperature control and minimized accumulation of unstable intermediates.

Telescoped Synthesis: Combining multiple synthetic steps into a single, uninterrupted flow process. For example, the synthesis of the indole core followed immediately by a functionalization reaction, without isolating intermediates. nih.gov

Automated Synthesis Platforms: Automated platforms, which combine robotics with software control, can accelerate the synthesis of compound libraries for drug discovery and materials science. sigmaaldrich.comnih.gov These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. sigmaaldrich.comnih.gov

Potential Integration:

An automated platform could use cartridges with pre-loaded reagents to perform sequential reactions on the this compound core, such as reduction of the nitro group, N-alkylation, and cross-coupling reactions. sigmaaldrich.com

This would enable the rapid generation of a library of derivatives for biological screening, helping to quickly establish structure-activity relationships.

| Technology | Potential Application for this compound | Key Advantages |

| Continuous Flow Chemistry | Synthesis, nitration, reduction, and high-throughput screening. | Enhanced safety, scalability, faster reaction times, precise control. mdpi.comnih.gov |

| Automated Synthesis | Library synthesis for drug discovery, iterative cross-coupling. | High throughput, reproducibility, reduced manual error. sigmaaldrich.comnih.gov |

Application of Advanced Spectroscopic Characterization Techniques for Real-time Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and discovering new reactivity. The application of in-situ (real-time) spectroscopic techniques is a key enabler for achieving this. acs.org

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products as a reaction progresses. This is particularly valuable for optimizing reaction conditions and understanding the kinetics of reactions involving this compound. For instance, in-situ Raman has been used effectively to monitor nitration reactions in continuous processes. azom.com

In-situ NMR Spectroscopy: Benchtop NMR spectrometers are becoming increasingly common for real-time reaction monitoring in flow chemistry setups. acs.org This technique provides detailed structural information, allowing for the unambiguous identification of transient intermediates and byproducts, which is crucial for mechanistic elucidation.

Surface-Enhanced Raman Spectroscopy (SERS): SERS can be used to study reactions occurring at surfaces, such as those involving heterogeneous catalysts. It has been used to monitor the nitration of aromatic rings, providing insights into reaction kinetics and the role of the catalyst surface. rsc.org

The table below summarizes spectroscopic techniques that could be applied to study reactions of this compound.

| Spectroscopic Technique | Information Gained | Potential Application |

| In-situ FTIR/Raman | Real-time concentration changes, reaction kinetics. | Monitoring nitration, reduction, or cycloaddition reactions. azom.comnih.gov |

| In-situ NMR | Structural identification of intermediates and products. | Mechanistic studies of complex transformations in flow. acs.org |

| SERS | Surface-specific reaction monitoring. | Investigating heterogeneous catalytic C-H functionalization. rsc.org |

| UV-Vis Spectroscopy | Electronic transitions, radical cation formation. | Studying electrochemical reactions and electron transfer processes. acs.org |

Elucidation of Structure-Reactivity Relationships Through Integrated Experimental and Computational Approaches

Combining experimental data with computational modeling provides a powerful synergy for understanding and predicting chemical reactivity. For this compound, this integrated approach can rationalize its behavior and guide the design of new experiments.

Density Functional Theory (DFT) Calculations: DFT is a versatile computational tool used to study electronic structures, reaction mechanisms, and predict spectroscopic properties. researchgate.netacs.org For 3-nitroindoles, DFT studies have been used to:

Analyze the chemo-, regio-, and stereoselectivities of cycloaddition reactions. acs.org

Calculate electrophilicity and nucleophilicity indices to predict reactivity. researchgate.netconicet.gov.ar

Evaluate the effect of catalysts by modeling the interaction between the substrate and catalyst, such as the hydrogen bonding between a thiourea (B124793) catalyst and the nitroindole. sci-hub.se

Structure-Reactivity Relationship Studies: By systematically varying substituents on the indole ring and correlating the observed reaction rates or selectivities with computed electronic parameters (like pKa or orbital energies), a quantitative understanding of the 4-methoxy group's influence can be developed. harvard.eduresearchgate.net Such studies have revealed linear correlations between the pKa of substituted indoles and their reaction rates in catalyzed reactions, highlighting the importance of hydrogen-bond donor properties. harvard.edu

An integrated approach would involve synthesizing a series of analogues of this compound, measuring their reactivity in a target reaction, and using DFT calculations to model the transition states and rationalize the experimental outcomes. This iterative cycle of prediction and verification can dramatically accelerate the discovery of novel and efficient chemical transformations. mdpi.com

Q & A

Q. What are the common synthetic routes for 4-Methoxy-3-nitro-1H-indole, and how can experimental parameters be optimized?

The synthesis often involves indole functionalization via electrophilic substitution or transition-metal-catalyzed reactions. For example, nitro group introduction may employ nitration agents like nitric acid in acetic anhydride under controlled temperatures (0–5°C) to avoid over-nitration. Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) is critical for isolating the product . Optimization includes adjusting reaction time, temperature, and stoichiometry to improve yield and selectivity.

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR identify methoxy ( ppm) and nitro group electronic environments. Aromatic protons typically resonate at ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO: calcd. 193.0609) .

- X-ray crystallography : SHELX software refines crystal structures, revealing bond angles and packing interactions .

Q. What basic Structure-Activity Relationship (SAR) insights guide functionalization of this compound?

Substitutions at the indole ring’s 3- and 4-positions influence bioactivity. For example:

- Nitro groups enhance electrophilicity, enabling interactions with biological nucleophiles.

- Methoxy groups improve solubility and modulate electronic effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO/LUMO energies, charge distribution, and nitro group stabilization. Exact-exchange terms improve thermochemical accuracy, as shown in Becke’s work on atomization energies ( kcal/mol deviation) . Solvent effects can be modeled using polarizable continuum models (PCM) to simulate reaction pathways .

Q. What strategies resolve contradictions in synthetic yields or byproduct formation?

Conflicting data may arise from nitro group instability under acidic/thermal conditions. Mitigation strategies:

- Use milder nitration agents (e.g., acetyl nitrate).

- Monitor reaction progress via TLC or in-situ IR to halt reactions at intermediate stages .

- Compare HPLC purity profiles to identify side products .

Q. How is bioactivity evaluated against targets like kinases or microbial enzymes?

- Enzyme inhibition assays : Measure IC using fluorescence-based substrates (e.g., ATP analogs for kinases).

- Microbial testing : Minimum Inhibitory Concentration (MIC) assays in nutrient broth, with nitro group derivatives showing enhanced antimicrobial activity .

- Molecular docking : Align the compound’s 3D structure (from crystallography) with protein active sites (e.g., PAK1 kinase) to predict binding modes .

Q. What crystallographic challenges arise, and how are they addressed?

Q. How do reaction mechanisms differ for nitro versus other substituents?

Nitro groups act as strong electron-withdrawing moieties, directing electrophilic attacks to specific indole positions. Mechanistic studies (e.g., kinetic isotope effects or N labeling) reveal intermediates in nitration or coupling steps. Contrast with methoxy groups, which donate electron density via resonance .

Q. What advanced purification methods ensure >95% purity for biological assays?

- Preparative HPLC : C18 columns with acetonitrile/water gradients remove polar impurities.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by melting point consistency () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.